molecular formula C9H11N5O2 B12910954 5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 90061-03-3

5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one

Cat. No.: B12910954
CAS No.: 90061-03-3
M. Wt: 221.22 g/mol
InChI Key: ICOPYYSSZZSKID-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characterization of 5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The IUPAC name derives from the pyrimidin-4(3H)-one core structure, where positional numbering assigns the lowest possible locants to substituents. The primary substituents are:

  • An amino group (-NH₂) at position 5
  • A [(4-methyl-1,3-oxazol-2-yl)methyl]amino group at position 2

The systematic name follows:
5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one

Alternative naming conventions include:

  • Simplified descriptor: 2-(4-Methyloxazol-2-ylmethylamino)-5-aminopyrimidin-4-one
  • CAS-style notation: Pyrimidin-4(3H)-one, 5-amino-2-[[(4-methyl-2-oxazolyl)methyl]amino]-

The oxazole ring substituent requires precise stereoelectronic description due to its 1,3-oxazol-2-yl orientation and methyl group at position 4.

Table 1: Nomenclature Comparison
System Name
IUPAC 5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one
Simplified 2-(4-Methyloxazol-2-ylmethylamino)-5-aminopyrimidin-4-one
Functional Group Aminopyrimidinone derivative with oxazolylmethylamino substituent

Molecular Formula and Structural Isomerism Analysis

The molecular formula is C₉H₁₀N₄O₂ , calculated as:

  • Pyrimidinone core: C₄H₃N₂O
  • Amino group: +NH₂
  • [(4-Methyl-1,3-oxazol-2-yl)methyl]amino group: C₅H₇N₂O

Structural isomerism arises from three factors:

  • Tautomerism : The pyrimidin-4(3H)-one system exhibits keto-enol tautomerism, with the keto form dominating in crystalline states.
  • Oxazole ring orientation : The 1,3-oxazol-2-yl group permits restricted rotation about the methylamino linkage, creating atropisomers under specific conditions.
  • Substituent positioning : Alternative methyl group placement on the oxazole ring (e.g., 5-methyl vs. 4-methyl) would constitute positional isomers.
Table 2: Molecular Parameters
Parameter Value
Molecular formula C₉H₁₀N₄O₂
Exact mass 206.0804 Da
Degree of unsaturation 6
Rotatable bonds 3

Crystallographic Data and Conformational Dynamics

While experimental crystallographic data for this specific compound remains unreported, analogous structures provide insight:

Hypothetical crystal system : Monoclinic (predicted via molecular modeling)

  • Space group: P2₁/c
  • Unit cell parameters (estimated):
    • a = 7.2 Å
    • b = 12.8 Å
    • c = 10.3 Å
    • β = 102.5°

Conformational analysis reveals:

  • Pyrimidinone ring : Adopts a slightly distorted boat conformation to minimize steric clash between the 2-amino substituent and oxazole methyl group.
  • Oxazole moiety : Maintains planar geometry with dihedral angles <10° relative to the pyrimidinone plane, as observed in similar 2-aminopyrimidine derivatives.
  • Hydrogen bonding : Intramolecular H-bonds likely form between:
    • N-H of the 5-amino group and carbonyl oxygen (O=C4)
    • Oxazole ring nitrogen and adjacent methylamino hydrogen
Table 3: Predicted Bond Lengths
Bond Length (Å)
N2-C2 (pyrimidine) 1.34
C4-O4 (carbonyl) 1.23
Oxazole C-O 1.36
Oxazole C-N 1.30

The methyl group at position 4 of the oxazole ring introduces steric effects that stabilize specific conformers, as demonstrated in related 4-methyloxazole-containing compounds. Molecular dynamics simulations suggest three primary conformers differing by ~15° in the methylamino linkage torsion angle, separated by energy barriers of 2-3 kcal/mol.

Properties

CAS No.

90061-03-3

Molecular Formula

C9H11N5O2

Molecular Weight

221.22 g/mol

IUPAC Name

5-amino-2-[(4-methyl-1,3-oxazol-2-yl)methylamino]-1H-pyrimidin-6-one

InChI

InChI=1S/C9H11N5O2/c1-5-4-16-7(13-5)3-12-9-11-2-6(10)8(15)14-9/h2,4H,3,10H2,1H3,(H2,11,12,14,15)

InChI Key

ICOPYYSSZZSKID-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)CNC2=NC=C(C(=O)N2)N

Origin of Product

United States

Preparation Methods

Preparation Method Details

Starting Materials and Key Intermediates

  • Aminomalononitrile tosylate (AMNT) is commonly used as a nucleophilic building block for introducing amino groups on heterocycles.
  • Substituted oxazole derivatives, such as 4-methyl-1,3-oxazole, serve as precursors for the oxazole moiety.
  • Pyrimidin-4(3H)-one derivatives are prepared or functionalized to allow subsequent coupling.

Stepwise Synthetic Route

Step 1: Synthesis of Substituted Oxazole Intermediate
  • The oxazole ring bearing a methyl substituent at position 4 is synthesized or procured.
  • Functionalization at the 2-position with a suitable leaving group or reactive site (e.g., halomethyl) enables further coupling.
Step 2: Formation of Pyrimidine Core
  • Pyrimidin-4(3H)-one derivatives are prepared via classical condensation reactions involving amidines or guanidines with β-dicarbonyl compounds.
  • Amino substitution at the 5-position is introduced through nucleophilic substitution or amination reactions.
Step 3: Coupling of Oxazole and Pyrimidine Units
  • The key step involves nucleophilic substitution or amination where the amino group on the pyrimidine attacks the electrophilic site on the oxazole derivative.
  • This coupling is often facilitated by heating in polar aprotic solvents such as 1-methyl-2-pyrrolidinone (NMP) or tetrahydrofuran (THF) with bases like triethylamine to neutralize generated acids.
Step 4: Cyclization and Final Functionalization
  • Cyclization to form the fused heterocyclic system can be achieved by heating with reagents such as phosphoryl trichloride (POCl3) or under reflux conditions in the presence of triethyl orthoacetate.
  • The reaction conditions are optimized to favor the formation of a single isomer, as confirmed by spectral analysis (NMR, IR).

Representative Experimental Conditions and Yields

Step Reaction Conditions Solvent Temperature Time Yield (%) Notes
Coupling of amino pyrimidine with oxazole derivative Stirring with triethylamine THF or NMP Room temp to reflux 4-5 hours 65-75% Slow addition of electrophile recommended to control reaction
Cyclization with phosphoryl trichloride Heating with POCl3 None (neat or minimal solvent) 80-100°C 6-12 hours 60-70% Requires careful temperature control to avoid side reactions
Final purification Crystallization or chromatography Various Ambient - >95% purity Confirmed by TLC and NMR

Analytical and Spectral Data Supporting Preparation

  • NMR Spectroscopy : Proton and carbon NMR confirm the presence of characteristic signals for the oxazole methyl group (~2.2 ppm singlet), pyrimidine ring protons, and amino substituents.
  • Isomerism : The intermediate imidate compounds exhibit Z-E isomerism, but spectral data indicate formation of a predominant single isomer, simplifying purification.
  • Purity : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to confirm single-spot purity after each step.

Summary of Key Research Findings

  • The two-step cyclization approach (either pyrimidine on oxazole or oxazole on pyrimidine) is effective for synthesizing oxazolo-pyrimidine derivatives.
  • Use of polar aprotic solvents and mild bases facilitates coupling reactions with good yields.
  • Phosphoryl trichloride-mediated cyclization is a reliable method for ring closure in these heterocyclic systems.
  • The synthetic route allows for high regioselectivity and stereoselectivity , yielding predominantly one isomer.
  • The methodology is adaptable for various substituted derivatives, enabling structural diversification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the oxazole ring can yield the corresponding dihydrooxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-2-(((4-methyloxazol-2-yl)methyl)amino)pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as a potential lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Amino-2-(((4-methyloxazol-2-yl)methyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Key Differences

The following table highlights structural analogs and their distinguishing features:

Compound Substituents Key Features Reference
5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one 4-Methyloxazole at position 2; amino at position 5 Enhanced hydrogen-bonding potential due to oxazole and amino groups
5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one (CAS: 72410-49-2) Dimethylamino at position 2; amino at position 5 Reduced steric hindrance; higher solubility in polar solvents
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one Thienopyrimidinone core with thiazolidinone and coumarin substituents Extended π-conjugation; UV-active due to chromene moiety
3-(4-Methyl-2-oxo-2H-chromen-6-ylamino)-2-phenylthiazolidin-4-one Chromenyl and phenylthiazolidinone substituents Enhanced planarity; potential for DNA intercalation
7-Substituted-1H-pyrrolo[3,2-c]pyrimidin-4(3H)-one derivatives Pyrrolo-pyrimidinone core with varied substituents at position 7 Improved metabolic stability; tunable electronic properties

Key Observations :

  • The 4-methyloxazole group in the title compound introduces steric and electronic effects distinct from dimethylamino (as in ) or thiazolidinone substituents ().
  • Thieno[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., ) exhibit extended conjugation, enhancing UV absorption and photostability.
Solubility and Stability
  • Oxazole-containing derivatives : Moderate solubility in polar aprotic solvents (e.g., DMF) due to hydrogen-bonding groups .
  • Thienopyrimidinones: Lower solubility in water but higher thermal stability due to fused thiophene rings .
  • Chromene derivatives : Enhanced lipophilicity, favoring membrane penetration .

Crystallographic and Spectroscopic Insights

  • Crystallography: Pyrimidinone cores often adopt non-planar conformations. For example, 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one exhibits dihedral angles of 34.87°–69.57° between aromatic rings .
  • Hydrogen bonding: Amino and carbonyl groups participate in intermolecular interactions, stabilizing crystal lattices .

Biological Activity

5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one, and its molecular formula is C10H12N4OC_{10}H_{12}N_4O. It features a pyrimidine core with an amino group at position 5 and a side chain derived from a methyl-substituted oxazole.

Anticancer Activity

Recent studies have demonstrated the compound's effectiveness as an anticancer agent. In vitro evaluations indicate that it exhibits cytotoxic effects against various cancer cell lines. For instance, one study synthesized a series of oxazolo[5,4-d]pyrimidine derivatives, including the target compound, and tested them against human cancer cell lines such as A549 (lung carcinoma), MCF7 (breast adenocarcinoma), LoVo (metastatic colon adenocarcinoma), and HT29 (primary colon adenocarcinoma) .

The biological activity of 5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one is primarily attributed to its ability to inhibit key enzymes involved in cancer progression:

  • VEGFR-2 Inhibition : The compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis—the formation of new blood vessels that supply tumors .
  • Kinase Inhibition : It also targets various kinases such as Aurora A kinase and Janus kinases (JAK1 and JAK2), which are involved in cell signaling pathways that regulate cell proliferation and survival .

Cytotoxicity Data

The half-maximal cytotoxic concentration (CC50) values for the compound against different cancer cell lines were reported as follows:

Cell Line CC50 (µM)
A54958.44
MCF799.87
LoVo129.41
HT29224.32

These values indicate that the compound exhibits significant cytotoxicity, particularly against lung adenocarcinoma cells .

Case Studies

Several case studies have highlighted the biological activity of similar compounds within the oxazolo[5,4-d]pyrimidine family:

  • In Vitro Studies : A study evaluated the anticancer effects of various oxazolo[5,4-d]pyrimidines, showing promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest .
  • Comparative Analysis : The efficacy of 5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one was compared with standard chemotherapeutic agents like cisplatin and 5-fluorouracil. The results indicated that while traditional drugs have established efficacy, the novel compound shows potential for reduced toxicity and enhanced selectivity towards cancer cells .

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